Forsythoside A

概要

説明

フォルシトシドAは、主に漢方薬として広く使用されている生薬であるレンギョウ(Forsythia suspensa (Thunb.) Vahl)の乾燥果実から抽出されるフェニルエタノイド配糖体です。この化合物は、抗炎症、抗酸化、抗菌、神経保護などの幅広い薬理作用で知られています .

2. 製法

合成経路と反応条件: フォルシトシドAは、フェニルエタノイド配糖体のエステル化を含む一連の化学反応によって合成できます。このプロセスは通常、エタノールなどの溶媒と特定の触媒を使用して反応を促進します。抽出プロセスの最適な条件には、53.4°Cの温度、2.2時間の抽出時間、45.7 mL/gの液対固比、およびpH 6が含まれます .

工業生産方法: フォルシトシドAの工業生産には、β-シクロデキストリンを助剤とした方法を使用してレンギョウの葉から抽出する方法があります。このグリーン抽出プロセスは、フォルシトシドAの収量と純度を最適化します。プロセスパラメータには、1:36.3の固液比、75.25°Cの温度、および3.94のpHが含まれます。β-シクロデキストリンの使用は、化合物の溶解性と安定性を高めます .

3. 化学反応解析

反応の種類: フォルシトシドAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな試薬と条件によって促進されます。

一般的な試薬と条件:

酸化: フォルシトシドAは、制御された条件下で過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、特定の触媒と溶媒を使用して、フォルシトシドAの官能基を他の基に置き換えます。

主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つフォルシトシドAの誘導体があり、これらは異なる薬理作用を示す可能性があります .

4. 科学研究への応用

フォルシトシドAは、幅広い科学研究への応用があります。

化学: フェニルエタノイド配糖体とその化学的性質の研究における基準化合物として使用されます。

生物学: フォルシトシドAは、抗酸化作用や抗炎症作用など、細胞プロセスへの影響について研究されています。

医学: この化合物は、フェロトーシスを介した神経炎症を抑制することにより、アルツハイマー病などの神経変性疾患の治療に可能性を示しています.

準備方法

Synthetic Routes and Reaction Conditions: Forsythoside A can be synthesized through a series of chemical reactions involving the esterification of phenylethanoid glycosides. The process typically involves the use of solvents like ethanol and specific catalysts to facilitate the reaction. The optimal conditions for the extraction process include a temperature of 53.4°C, an extraction time of 2.2 hours, a liquid-to-material ratio of 45.7 mL/g, and a pH value of 6 .

Industrial Production Methods: Industrial production of this compound involves the extraction from Forsythia suspensa leaves using a β-cyclodextrin-assisted method. This green extraction process optimizes the yield and purity of this compound. The process parameters include a solid-liquid ratio of 1:36.3, a temperature of 75.25°C, and a pH of 3.94. The use of β-cyclodextrin enhances the solubility and stability of the compound .

化学反応の分析

Types of Reactions: Forsythoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using specific catalysts and solvents.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

科学的研究の応用

Anti-Inflammatory Effects

Forsythoside A exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of inflammation. In a study involving chronic obstructive pulmonary disease induced by cigarette smoke, this compound reduced levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, demonstrating its potential in alleviating lung inflammation .

Cardiovascular Protection

This compound has shown promise in cardiovascular health. It was found to exert vasoprotective effects by relaxing isolated rat aorta and inhibiting norepinephrine-induced vasoconstriction through modulation of calcium ion influx. Additionally, it demonstrated cytoprotective effects against oxidized low-density lipoprotein, which is crucial for preventing atherosclerosis .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Cardiovascular Protection | Isolated rat aorta | Vasodilation | Inhibition of calcium influx |

| Cytoprotection | Cell culture | Reduced cytotoxicity | Inhibition of LDL oxidation |

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on Alzheimer's disease. It mitigates amyloid beta-induced apoptosis in neuronal cell lines by downregulating acetylcholinesterase activity, which is pivotal for improving cognitive function . In animal models, treatment with this compound resulted in improved memory and cognitive performance while reducing amyloid plaque deposition .

Antiviral Activity

This compound has also been studied for its antiviral properties. It was shown to control influenza A virus infection by inhibiting viral replication and improving the prognosis of infected subjects. This suggests its potential application in managing viral infections .

Hepatoprotective Effects

In models of acute liver injury induced by lipopolysaccharides and galactosamine, this compound demonstrated hepatoprotective effects by suppressing NF-κB activation and reducing serum levels of inflammatory markers like TNF-alpha . This positions it as a potential therapeutic agent for liver-related disorders.

Renal Protection

Research indicates that this compound can significantly reduce proteinuria and improve renal function in nephropathy models induced by adriamycin. It decreases apoptotic cell counts in renal tissues and modulates inflammatory responses, indicating its therapeutic potential in kidney diseases .

Bone Health

This compound has been shown to inhibit osteoclast differentiation and bone resorption in models of osteoporosis, suggesting its utility in bone health management. This action is mediated through the regulation of oxidative stress markers and inflammatory pathways .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | NF-κB inhibition | Reduced cytokine levels in COPD models |

| Cardiovascular | Calcium modulation | Vasodilation and cytoprotection against LDL |

| Neuroprotection | Acetylcholinesterase inhibition | Improved cognitive function in AD models |

| Antiviral | Viral replication inhibition | Controlled influenza A virus infection |

| Hepatoprotective | NF-κB suppression | Reduced liver damage in acute injury models |

| Renal Protection | Inflammatory modulation | Improved renal function in nephropathy models |

| Bone Health | Osteoclast inhibition | Prevention of bone loss in osteoporosis |

Case Studies

- Chronic Obstructive Pulmonary Disease : In a controlled study, this compound treatment resulted in significant reductions in inflammatory markers and improved lung function metrics compared to untreated controls.

- Alzheimer's Disease Models : this compound administration led to notable improvements in memory tests and reductions in amyloid beta levels within the brain tissue of treated mice.

- Acute Liver Injury : Mice treated with this compound showed significantly lower levels of liver enzymes indicative of damage compared to the control group.

作用機序

フォルシトシドAは、さまざまな分子標的と経路を通じて作用を発揮します。

類似化合物との比較

フォルシトシドAは、フォルシトシドBやフォルシトシドEなどの他のフェニルエタノイド配糖体と比較されることがよくあります。

フォルシトシドB: フォルシトシドAと同様に、フォルシトシドBは抗炎症作用と抗酸化作用を示します。

フォルシトシドE: この化合物は、フォルシトシドAやフォルシトシドBのような血管漏出を誘発しませんが、同様の薬理作用を持っています.

フォルシトシドAは、その強力な神経保護効果と複数のシグナル伝達経路を調節する能力により、科学研究と治療用途におけるユニークで貴重な化合物となっています。

生物活性

Forsythoside A (FA), a phenylethanoid glycoside derived from Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of FA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : FA has been shown to inhibit inflammatory pathways, particularly those involving Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB). In various studies, FA reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models exposed to lipopolysaccharides (LPS) and high glucose conditions .

- Antioxidant Activity : FA effectively mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while simultaneously reducing markers of oxidative damage such as malondialdehyde (MDA) .

- Neuroprotective Effects : Research indicates that FA protects against neurotoxicity induced by chemotherapeutic agents like oxaliplatin. It appears to inhibit neuronal apoptosis and promote cell viability in models of oxidative stress .

- Vasoprotective Effects : In cardiovascular studies, FA demonstrated the ability to relax isolated rat aorta, suggesting potential benefits in managing hypertension and other cardiovascular conditions .

- Antiviral Activity : this compound has shown promise in controlling influenza A virus infections by inhibiting viral replication and modulating immune responses in infected mice .

The biological activities of this compound are mediated through several key signaling pathways:

- TLR4/NF-κB Pathway : FA inhibits the activation of NF-κB by blocking TLR4 signaling, which is crucial for the inflammatory response. This action leads to decreased production of inflammatory cytokines .

- Nrf2 Pathway : By activating Nrf2, FA enhances the expression of antioxidant genes, contributing to its protective effects against oxidative stress .

- MAPK Signaling : Studies indicate that FA modulates mitogen-activated protein kinases (MAPKs), including ERK and JNK, which are involved in cellular stress responses and inflammation .

Case Studies and Experimental Findings

The following table summarizes key findings from studies investigating the effects of this compound on various biological activities:

特性

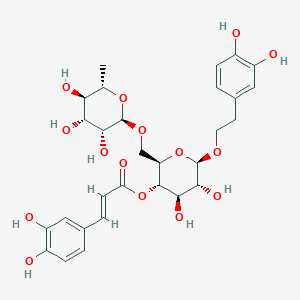

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of forsythiaside?

A1: Forsythiaside exhibits a wide range of pharmacological activities, including:

Q2: How does forsythiaside interact with the NF-κB signaling pathway?

A2: Forsythiaside has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway [, ]. While the exact mechanism remains unclear, studies suggest forsythiaside might inhibit NF-κB activation by preventing IκBα degradation and p65 phosphorylation []. This, in turn, suppresses the expression of pro-inflammatory cytokines, like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects.

Q3: What is the role of the Nrf2/HO-1 pathway in forsythiaside's cardioprotective effects?

A3: Forsythiaside activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress [, ]. By promoting Nrf2 nuclear translocation and increasing HO-1 expression, forsythiaside enhances the antioxidant capacity of cardiomyocytes, protecting them from H2O2-induced damage [, ]. This activation contributes significantly to its cardioprotective effects.

Q4: What is known about the pharmacokinetics of forsythiaside?

A4: Studies in rats show that forsythiaside exhibits rapid absorption and elimination after intravenous administration, fitting a two-compartment pharmacokinetic model [, ]. Research indicates a moderate plasma protein binding capacity, ranging from 62.9% to 69.3% at various concentrations [].

Q5: How is forsythiaside quantified in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is the primary method for quantifying forsythiaside in biological samples [, , , , ]. This method offers good sensitivity, accuracy, and reproducibility for pharmacokinetic studies.

Q6: What methods are employed to study forsythiaside stability?

A6: Researchers utilize UV spectrophotometry to assess forsythiaside stability under various conditions, including different pH levels and temperatures []. This method helps determine the compound's susceptibility to degradation and its stability profile under different storage and processing conditions.

Q7: What is the chemical structure of forsythiaside?

A7: Forsythiaside is a phenylethanoside glycoside. While specific spectroscopic data isn't directly provided in the research, its structure consists of a phenylethyl alcohol moiety linked to a glucose molecule via a glycosidic bond.

Q8: What is known about the material compatibility and stability of forsythiaside?

A8: Forsythiaside exhibits instability under alkaline conditions (pH 9.40), showing greater stability in acidic environments (pH 4.03) and at moderate temperatures []. This information is crucial for optimizing formulation strategies and storage conditions to ensure its stability and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。